tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate
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Overview
Description
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclohexyl ring, and a hydroxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclohexylamine derivative, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group may yield aldehydes or ketones, while reduction of the carbamate group can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the carbamate group may interact with other functional groups within the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,3R)-3-(2-aminoethylamino)cyclohexylcarbamate
- tert-Butyl (1S,3R)-3-(2-hydroxypropylamino)cyclohexylcarbamate
Uniqueness
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is unique due to the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in reactivity and application potential.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)/t10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGGLIBYHINQJ-MNOVXSKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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